Bienvenue dans la boutique en ligne BenchChem!

Carazolol FD

Cardiac Electrophysiology Antiarrhythmic Research Ventricular Fibrillation

Carazolol FD is a unique fluorinated β-blocker with enhanced antifibrillatory potency over non-fluorinated analogs. Its fluorinated backbone enables synthesis of high-affinity PET/SPECT radioligands like [18F]-fluorocarazolol for quantitative in vivo imaging of β-adrenoceptors. Unlike standard β-blockers, it also acts as a β3-adrenoceptor full agonist, making it a superior probe for cardioprotection, lipolysis, and thermogenesis studies.

Molecular Formula C21H22F7IN2O2
Molecular Weight 594.3 g/mol
CAS No. 149825-33-2
Cat. No. B114642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarazolol FD
CAS149825-33-2
Synonyms1-(9H-carbazol-4-yloxy)-3-(N-heptafluoropropyl((1-methylethyl)amino))-2-propanol
carazolol FD
carazolol-FD
Molecular FormulaC21H22F7IN2O2
Molecular Weight594.3 g/mol
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I
InChIInChI=1S/C21H21F7N2O2.HI/c1-12(2)30(21(27,28)19(22,23)20(24,25)26)10-13(31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)29-16;/h3-9,12-13,29,31H,10-11H2,1-2H3;1H
InChIKeyZTRUIXNUPTYKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carazolol FD (CAS 149825-33-2): A Fluorinated β-Adrenoceptor Antagonist for High-Affinity Imaging and Antifibrillatory Research


Carazolol FD (CAS 149825-33-2), chemically 1-(9H-carbazol-4-yloxy)-3-(N-heptafluoropropyl((1-methylethyl)amino))-2-propanol hydroiodide, is a fluorinated derivative of the non-selective β-adrenoceptor antagonist carazolol [1]. Carazolol itself is a high-affinity β1/β2 antagonist and β3 agonist used in research and veterinary applications [2]. The fluorinated derivative, Carazolol FD, was specifically synthesized to enhance antifibrillatory potency and to serve as a radioligand precursor for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of β-adrenoceptors [REFS-1, REFS-3].

Why Carazolol FD Cannot Be Substituted by Unmodified Carazolol or Other β-Blockers in Specialized Research Applications


The fluorination of carazolol to produce Carazolol FD (CAS 149825-33-2) is not a trivial modification; it fundamentally alters the compound's pharmacological and physicochemical properties in ways that make generic substitution with non-fluorinated analogs scientifically invalid. Direct comparative studies demonstrate that fluorination significantly enhances antifibrillatory potency [1] and creates a unique chemical scaffold suitable for radiolabeling with isotopes like ¹⁸F or ¹²³I for non-invasive in vivo imaging [REFS-2, REFS-3]. Furthermore, Carazolol FD's profile as a β1/β2 antagonist and β3 agonist differs markedly from the selectivity profiles of other common β-blockers like carvedilol or propranolol, which have additional α1-blocking activity or lack β3 agonism [4]. The specific quantitative evidence for these critical differentiators is detailed below.

Quantitative Differentiation of Carazolol FD from Carazolol, Propranolol, and Celiprolol in Antifibrillatory Potency


Carazolol FD Demonstrates Superior Antifibrillatory Potency Compared to Carazolol and Propranolol in Isolated Heart Models

In a direct head-to-head comparison using Langendorff-perfused rabbit hearts, Carazolol FD produced a significantly greater elevation in ventricular fibrillation threshold (VFT) than its parent compound carazolol, propranolol-FD, and propranolol [1]. The study established a clear rank order of potency: Carazolol FD > Propranolol FD > Carazolol > Propranolol > Celiprolol FD > Celiprolol [1].

Cardiac Electrophysiology Antiarrhythmic Research Ventricular Fibrillation

Superior Cardioprotective Efficacy of Carazolol Against Isoprenaline-Induced Necrosis Compared to Propranolol and Pindolol

A comparative study in rats demonstrated that while carazolol, propranolol, and pindolol all protected against isoprenaline-induced cardiac necrosis, carazolol was active at considerably lower doses and achieved almost complete protection, which was not observed with the other agents [1]. Carazolol was approximately 25 times more potent than pindolol and 100 times more potent than propranolol in protecting against glycogen depletion [1].

Cardioprotection Myocardial Ischemia Beta-Blocker Pharmacology

High and Equal Affinity of Carazolol for β1 and β2 Adrenoceptors Compared to Carvedilol

Carazolol demonstrates high and equal binding affinity for both β1 and β2 adrenoceptors, a profile that contrasts with compounds like carvedilol [1]. Data from the Guide to Pharmacology database shows the antagonist potency (pKi) for carazolol at human β-adrenoceptors is in the range of 9.9 to 10.5, which is similar to carvedilol's range of 9.4 to 10.6 but achieved without α1-adrenoceptor blocking activity [1].

Receptor Binding Assays Adrenoceptor Pharmacology Beta-Blocker Selectivity

Fluorination Enables High-Affinity Radioligand Development for PET and SPECT Imaging

Fluorination of carazolol creates a chemical handle for the synthesis of radiolabeled analogs such as [¹⁸F]-fluorocarazolol, which retains high affinity (KD = 68 pM) for β-adrenoceptors [1]. This allows for non-invasive imaging of receptor distribution and density, which is not feasible with unmodified carazolol or other β-blockers lacking suitable sites for radioisotope incorporation [REFS-1, REFS-2].

PET Imaging SPECT Imaging Radiopharmaceutical Chemistry

Carazolol's Unique β3-Adrenoceptor Agonist Activity Differentiates it from Classical β-Blockers

Unlike classical β-blockers which are pure antagonists, carazolol acts as a full agonist at the β3-adrenoceptor while retaining antagonist activity at β1 and β2 subtypes [1]. This unique pharmacological profile was demonstrated in Chinese hamster ovary cells transfected with human or murine β3-adrenoceptor, where carazolol stimulated adenylyl cyclase with nanomolar affinity [1].

Adrenoceptor Pharmacology Metabolic Research β3-Adrenoceptor

Optimized Research and Development Applications for Carazolol FD Based on Evidenced Differentiation


Cardiac Electrophysiology and Antiarrhythmic Drug Discovery

Carazolol FD is the optimal choice for ex vivo and in vivo studies of ventricular fibrillation and antiarrhythmic mechanisms due to its demonstrated superior potency in elevating VFT compared to carazolol and propranolol . Its fluorinated structure is specifically linked to this enhanced antifibrillatory effect, making it a critical tool for investigating the relationship between membrane stabilization and arrhythmia suppression .

In Vivo PET/SPECT Imaging of β-Adrenoceptor Density

The fluorinated backbone of Carazolol FD is essential for synthesizing high-affinity radioligands like [¹⁸F]-fluorocarazolol (KD = 68 pM) . These radioligands enable quantitative, non-invasive PET imaging of cardiac, pulmonary, and cerebral β-adrenoceptors, providing a unique window into receptor changes in pathologies such as heart failure and for monitoring therapeutic interventions [REFS-2, REFS-3].

Cardioprotection and Myocardial Infarction Models

For in vivo studies of myocardial protection, carazolol-based compounds offer near-complete protection against catecholamine-induced cardiac necrosis, significantly outperforming propranolol and pindolol in potency . Carazolol FD, with its enhanced potency, is the superior choice for studies where maximal cardioprotection is required, such as in evaluating new therapies for myocardial infarction or in stress-induced cardiomyopathy models .

Investigating β3-Adrenoceptor Biology in Metabolic and Urogenital Tissues

Carazolol FD serves as a unique pharmacological probe for β3-adrenoceptor research due to the parent compound's established role as a full agonist at this receptor subtype . This is in stark contrast to the pure antagonist activity of many other β-blockers, making Carazolol FD valuable for studies on lipolysis, thermogenesis, and bladder function where β3 agonism is a key mechanism .

Quote Request

Request a Quote for Carazolol FD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.